molecular formula C8H5BrClFO B8137562 1-(3-Bromo-4-chloro-2-fluorophenyl)ethanone

1-(3-Bromo-4-chloro-2-fluorophenyl)ethanone

Cat. No.: B8137562
M. Wt: 251.48 g/mol
InChI Key: ZQJMDYYPKWPITL-UHFFFAOYSA-N
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Description

1-(3-Bromo-4-chloro-2-fluorophenyl)ethanone is an organic compound with the molecular formula C8H5BrClFO It is a halogenated ketone, characterized by the presence of bromine, chlorine, and fluorine atoms attached to a phenyl ring

Preparation Methods

The synthesis of 1-(3-Bromo-4-chloro-2-fluorophenyl)ethanone can be achieved through several methods. One common approach involves the bromination of 1-(3-chloro-4-fluorophenyl)ethanone using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction typically occurs under mild conditions, such as room temperature, and yields the desired product with high efficiency .

Industrial production methods may involve more scalable processes, such as continuous flow synthesis, which allows for the efficient and controlled production of the compound on a larger scale. These methods often employ automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-(3-Bromo-4-chloro-2-fluorophenyl)ethanone undergoes various chemical reactions, including:

    Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) on the phenyl ring can be substituted with other nucleophiles. Common reagents for these reactions include sodium methoxide, potassium tert-butoxide, and other strong bases.

    Reduction Reactions: The carbonyl group in the ethanone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted phenyl ethanones, while reduction reactions produce the corresponding alcohols.

Scientific Research Applications

1-(3-Bromo-4-chloro-2-fluorophenyl)ethanone has several scientific research applications, including:

    Chemistry: It serves as a valuable intermediate in the synthesis of more complex organic molecules. Its unique reactivity makes it a useful building block for the development of new compounds.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions. Its halogenated structure allows for the exploration of halogen bonding in biological systems.

    Medicine: Research into potential pharmaceutical applications includes the development of new drugs with improved efficacy and reduced side effects. The compound’s ability to undergo various chemical transformations makes it a versatile candidate for drug discovery.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-Bromo-4-chloro-2-fluorophenyl)ethanone involves its interaction with molecular targets through various pathways. The halogen atoms on the phenyl ring can participate in halogen bonding, which influences the compound’s binding affinity and specificity. Additionally, the carbonyl group in the ethanone moiety can form hydrogen bonds with target molecules, further modulating its activity.

Comparison with Similar Compounds

1-(3-Bromo-4-chloro-2-fluorophenyl)ethanone can be compared with other halogenated ethanones, such as:

  • 1-(3-Bromo-4-fluorophenyl)ethanone
  • 1-(3-Chloro-4-fluorophenyl)ethanone
  • 1-(3-Bromo-4-chlorophenyl)ethanone

These compounds share similar structural features but differ in their halogenation patterns The presence of different halogens can significantly impact their reactivity, binding properties, and potential applications

Properties

IUPAC Name

1-(3-bromo-4-chloro-2-fluorophenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrClFO/c1-4(12)5-2-3-6(10)7(9)8(5)11/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQJMDYYPKWPITL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C(=C(C=C1)Cl)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrClFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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